

Spectroscopic Profile of 4,5,6,7-Tetrahydro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5,6,7-Tetrahydro-1H-indole

Cat. No.: B080551

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **4,5,6,7-Tetrahydro-1H-indole** (CAS No: 13618-91-2). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. The molecular formula for **4,5,6,7-Tetrahydro-1H-indole** is $C_8H_{11}N$, and its molecular weight is 121.18 g/mol .^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of expected 1H and ^{13}C NMR spectral data for **4,5,6,7-Tetrahydro-1H-indole**, based on the analysis of closely related analogs.

Note: Experimentally obtained spectral data for the unsubstituted **4,5,6,7-Tetrahydro-1H-indole** is not readily available in the public domain. The following tables provide data for a closely related derivative, 2-phenyl-**4,5,6,7-tetrahydro-1H-indole**, to serve as a reference for the expected chemical shifts and multiplicities of the tetrahydroindole core.

Proton (1H) NMR Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5, H-6	1.53-1.82	m	-
H-4	1.92-2.53	m	-
H-7	2.53-2.68	m	-
H-3	6.07	s	-

Data is for 2-phenyl-**4,5,6,7-tetrahydro-1H-indole** and serves as an estimation for the tetrahydroindole core.[\[2\]](#)

Carbon (^{13}C) NMR Data

Carbon Atom	Chemical Shift (δ , ppm)
C-5	23.4
C-6	23.8
C-4	23.9
C-7	24.0
C-3	107.8
C-3a	119.0
C-7a	133.7
C-2	135.3

Data is for 2-phenyl-**4,5,6,7-tetrahydro-1H-indole** and serves as an estimation for the tetrahydroindole core.[\[2\]](#)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4,5,6,7-Tetrahydro-1H-indole** is expected to show characteristic absorption bands for the N-H and C-H bonds, as well as the C=C bonds of the pyrrole ring.

Wavenumber (cm ⁻¹)	Functional Group	Description
~3400	N-H	N-H stretching vibration
~3100-3000	C-H (aromatic)	C-H stretching of the pyrrole ring
~2930-2850	C-H (aliphatic)	C-H stretching of the cyclohexene ring
~1600-1450	C=C	C=C stretching of the pyrrole ring

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For **4,5,6,7-Tetrahydro-1H-indole**, the molecular ion peak [M]⁺ is expected at an m/z of approximately 121.

m/z	Ion
122.09643	[M+H] ⁺
144.07837	[M+Na] ⁺
121.08860	[M] ⁺
120.08187	[M-H] ⁻

Data is based on predicted values.[\[3\]](#)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These can be adapted for **4,5,6,7-Tetrahydro-1H-indole**.

NMR Spectroscopy

¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.[\[4\]](#) The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

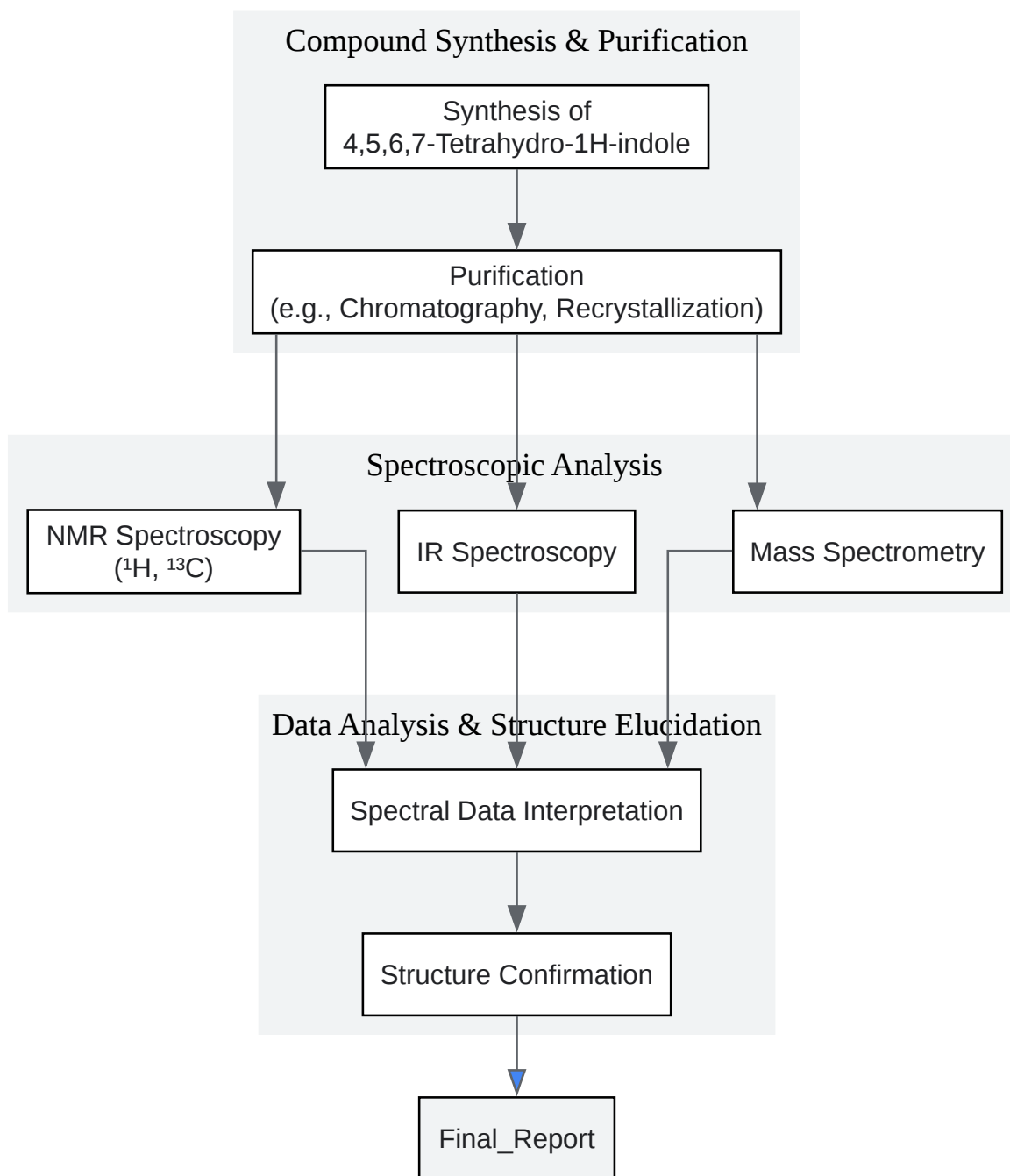
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet (for solids) or as a thin film on a salt plate (for liquids or low-melting solids). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer. The mass spectrometer then ionizes the sample and separates the ions based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4,5,6,7-Tetrahydro-1H-indole**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5,6,7-tetrahydro-1H-isoindole | C₈H₁₁N | CID 125414630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 4,5,6,7-tetrahydroindole (C₈H₁₁N) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4,5,6,7-Tetrahydro-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080551#spectroscopic-data-of-4-5-6-7-tetrahydro-1h-indole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com